molecular formula C9H10O2S B12444687 Methyl 3-methyl-4-sulfanylbenzoate

Methyl 3-methyl-4-sulfanylbenzoate

Cat. No.: B12444687
M. Wt: 182.24 g/mol
InChI Key: JEGUVQNHFCWHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-4-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-sulfanylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can be employed to facilitate the esterification reaction while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 3-methyl-4-sulfonylbenzoate.

    Reduction: 3-methyl-4-sulfanylbenzyl alcohol.

    Substitution: Methyl 3-methyl-4-nitrobenzoate or methyl 3-methyl-4-bromobenzoate.

Scientific Research Applications

Methyl 3-methyl-4-sulfanylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-sulfanylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-4-methoxybenzoate: Similar structure but with a methoxy group instead of a sulfanyl group.

    Methyl 3-methyl-4-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.

    Methyl 3-methyl-4-bromobenzoate: Contains a bromine atom instead of a sulfanyl group.

Uniqueness

Methyl 3-methyl-4-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other methyl benzoate derivatives that lack the sulfanyl functionality .

Biological Activity

Methyl 3-methyl-4-sulfanylbenzoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a methyl group and a sulfanyl group attached. Its molecular formula is C9H10OSC_9H_{10}OS, and it possesses a molecular weight of approximately 170.24 g/mol. The presence of the sulfanyl group (-SH) is particularly significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can significantly impact various biochemical pathways and cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
  • Reactive Intermediate Formation : The compound can undergo bioreduction, resulting in reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its interaction with specific cellular pathways.
  • Enzyme Modulation : The ability to modulate enzyme activity positions this compound as a potential therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Methyl 4-hydroxybenzoateHydroxyl group instead of sulfanylAntimicrobial, preservative properties
Methyl 4-aminobenzoateAmino group instead of sulfanylUsed in pharmaceuticals
Methyl 4-nitrobenzoateNitro group instead of sulfanylAntimicrobial and anticancer properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Research : In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and specific metabolic enzymes revealed that it could effectively inhibit enzyme activity, providing insights into its therapeutic applications in metabolic diseases.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 3-methyl-4-sulfanylbenzoate

InChI

InChI=1S/C9H10O2S/c1-6-5-7(9(10)11-2)3-4-8(6)12/h3-5,12H,1-2H3

InChI Key

JEGUVQNHFCWHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.